molecular formula C51H66N12O10 B14191320 N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan CAS No. 915146-79-1

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan

Cat. No.: B14191320
CAS No.: 915146-79-1
M. Wt: 1007.1 g/mol
InChI Key: SSTIXZLAWQZZBM-QSECYRODSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is a complex peptide compound with a molecular formula of C47H65N13O9. This compound is notable for its intricate structure, which includes multiple amino acids linked together in a specific sequence. It has a molecular weight of 956.1007 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan has several applications in scientific research:

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades that affect cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-leucyl-L-tryptophyl-L-prolyl-L-seryl-L-tyrosyl-L-tryptophan is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its ability to interact with specific molecular targets makes it valuable for research and potential therapeutic applications .

Properties

CAS No.

915146-79-1

Molecular Formula

C51H66N12O10

Molecular Weight

1007.1 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C51H66N12O10/c1-28(2)21-38(58-44(66)35(52)11-7-19-55-51(53)54)45(67)60-40(23-30-25-56-36-12-5-3-9-33(30)36)49(71)63-20-8-14-43(63)48(70)62-42(27-64)47(69)59-39(22-29-15-17-32(65)18-16-29)46(68)61-41(50(72)73)24-31-26-57-37-13-6-4-10-34(31)37/h3-6,9-10,12-13,15-18,25-26,28,35,38-43,56-57,64-65H,7-8,11,14,19-24,27,52H2,1-2H3,(H,58,66)(H,59,69)(H,60,67)(H,61,68)(H,62,70)(H,72,73)(H4,53,54,55)/t35-,38-,39-,40-,41-,42-,43-/m0/s1

InChI Key

SSTIXZLAWQZZBM-QSECYRODSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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